molecular formula C15H16O2 B1267955 1,3-diphenylpropane-1,3-diol CAS No. 5471-97-6

1,3-diphenylpropane-1,3-diol

Cat. No.: B1267955
CAS No.: 5471-97-6
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-UHFFFAOYSA-N
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Description

1,3-diphenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone with phenyl groups attached to the first and third carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

1,3-Diphenyl-1,3-propanediol plays a role in various biochemical reactions, particularly those involving electron transfer. It interacts with several enzymes and proteins, including glycerol dehydratase and 1,3-propanediol oxidoreductase, which are involved in the metabolic pathways of glycerol and 1,3-propanediol. These interactions are crucial for the compound’s role in the synthesis of polytrimethylene terephthalate (PTT), a polymer used in textiles and plastics .

Cellular Effects

1,3-Diphenyl-1,3-propanediol affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, it can alter the production of by-products such as acetic acid and ethanol, indicating a shift in metabolic pathways . This compound’s impact on cellular metabolism is significant for its potential use in biotechnological applications.

Molecular Mechanism

At the molecular level, 1,3-Diphenyl-1,3-propanediol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in its metabolic pathway, such as glycerol dehydratase and 1,3-propanediol oxidoreductase. These interactions lead to changes in gene expression and metabolic flux, which are essential for its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diphenyl-1,3-propanediol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy in biochemical assays . Long-term exposure to this compound can lead to alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1,3-Diphenyl-1,3-propanediol vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

1,3-Diphenyl-1,3-propanediol is involved in metabolic pathways related to glycerol and 1,3-propanediol. It interacts with enzymes such as glycerol dehydratase and 1,3-propanediol oxidoreductase, which are crucial for its conversion and utilization in biochemical reactions. These interactions affect metabolic flux and the levels of metabolites, influencing the overall metabolic pathway .

Transport and Distribution

Within cells and tissues, 1,3-Diphenyl-1,3-propanediol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

1,3-Diphenyl-1,3-propanediol’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine the compound’s effectiveness in biochemical reactions and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diphenylpropane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reduction of 1,3-diphenyl-1,3-propanedione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 1,3-diphenyl-1,3-propanedione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: 1,3-Diphenyl-1,3-propanedione.

    Reduction: 1,3-Diphenylpropane.

    Substitution: Nitro- or bromo-substituted derivatives of this compound.

Scientific Research Applications

1,3-diphenylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, resins, and coatings.

Comparison with Similar Compounds

1,3-diphenylpropane-1,3-diol can be compared with other similar compounds, such as:

    1,3-Diphenyl-1,3-propanedione: This compound is a precursor in the synthesis of this compound and has similar structural features but different reactivity due to the presence of carbonyl groups instead of hydroxyl groups.

    2,2-Diphenyl-1,3-propanediol: This isomer has the phenyl groups attached to the second carbon atom, leading to different chemical and physical properties.

    1,3-Propanediol: A simpler diol without phenyl groups, used mainly in polymer production.

Properties

IUPAC Name

1,3-diphenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXJXGIYFQFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970030
Record name 1,3-Diphenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-97-6
Record name 1,3-Diphenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5471-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002639235
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different methods for synthesizing 1,3-Diphenylpropane-1,3-diol?

A1: this compound can be synthesized through various methods, including:

  • Catalytic hydrogenation: This method utilizes catalysts like palladium or Raney nickel to open the epoxide ring of benzalacetophenone oxide. Depending on the catalyst and conditions, this can yield either the 1,2-diol or a mixture of 1,2- and 1,3-diol isomers. []
  • Microbial resolution: Exposing the diacetate derivative of this compound to the fungus Trichoderma viride enables selective hydrolysis, leading to enantioenriched forms of the diol. []
  • Asymmetric synthesis: This approach employs chiral reagents or catalysts to directly synthesize enantiomerically pure (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diols. [, ]

Q2: What is the significance of the diastereomers of this compound?

A2: this compound exists as two diastereomers: meso and dl. These isomers exhibit distinct physical and chemical properties. The meso form is achiral due to an internal plane of symmetry, while the dl form exists as a pair of enantiomers (mirror images that are non-superimposable). [, ] The existence of these isomers is crucial for applications requiring specific stereochemistry, such as asymmetric synthesis and drug development.

Q3: Are there any natural sources for this compound?

A3: Yes, the meso form of this compound has been isolated from the soft coral species Nephthea sp. [] This discovery highlights the potential of natural products as sources for this compound and its derivatives.

Q4: How can the enantiomeric purity of this compound be determined?

A4: Several methods can be employed to determine the enantiomeric purity of this compound, including:

  • Circular dichroism (CD) spectroscopy: CD spectroscopy exploits the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be used to assign absolute configurations and assess enantiomeric purity. []

Q5: What are the potential applications of this compound?

A5: Due to its chiral nature and the possibility to obtain it in enantiomerically pure forms, this compound holds potential as:

  • A chiral building block: It can be employed in the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. []
  • A model compound: Its well-defined structure and availability of different stereoisomers make it useful for studying stereochemical concepts in organic chemistry. []

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